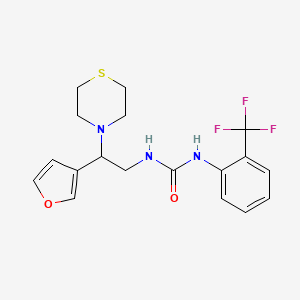

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by a unique structural framework. The compound features a thiomorpholinoethyl moiety linked to a furan-3-yl group and a 2-(trifluoromethyl)phenyl substituent. The thiomorpholine ring (a sulfur-containing analog of morpholine) and the electron-rich furan ring may influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Properties

IUPAC Name |

1-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O2S/c19-18(20,21)14-3-1-2-4-15(14)23-17(25)22-11-16(13-5-8-26-12-13)24-6-9-27-10-7-24/h1-5,8,12,16H,6-7,9-11H2,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJADBCNMEADLEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-yl intermediate, followed by the introduction of the thiomorpholine group through nucleophilic substitution reactions. The final step involves the coupling of the trifluoromethyl-substituted phenyl isocyanate with the intermediate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions such as temperature and pressure, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea moiety to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the urea moiety may produce corresponding amines.

Scientific Research Applications

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The furan ring and thiomorpholine moiety may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural Variations and Physicochemical Properties

The following table compares the target compound with structurally related urea derivatives from peer-reviewed studies:

Key Observations:

Substituent Impact on Yield: The target compound’s thiomorpholinoethyl-furan group is distinct from the piperazine-thiazole (1f, 70.7% yield) or chloromethyl-thiazole (8j, 52.7% yield) moieties in related compounds.

Trifluoromethyl Position: The ortho-trifluoromethyl group in the target compound contrasts with para-trifluoromethyl groups in 1f or 8j.

Solubility and Bioavailability: M64HCl’s morpholino-pyridine structure enhances water solubility, a critical factor in its efficacy as a FAK activator.

Biological Activity

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound notable for its unique structural features, including a furan ring, a thiomorpholine moiety, and a trifluoromethyl-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.

- IUPAC Name : 1-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-[2-(trifluoromethyl)phenyl]urea

- Molecular Formula : C18H20F3N3O2S

- CAS Number : 2034398-46-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the furan-3-yl intermediate. Subsequent steps include nucleophilic substitution to introduce the thiomorpholine group and coupling with trifluoromethyl-substituted phenyl isocyanate to form the urea derivative.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The furan ring and thiomorpholine moiety may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound's lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Antiproliferative Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies evaluating diaryl ureas have shown that many derivatives demonstrate potent inhibitory activity against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(4-chlorophenyl)-3-{4-{[3-methyl... | A549 | 2.39 ± 0.10 |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl... | HCT-116 | 3.90 ± 0.33 |

| Sorafenib | A549 | 2.12 ± 0.18 |

| Sorafenib | HCT-116 | 2.25 ± 0.71 |

Inhibitory Activity Against IDO1

In addition to antiproliferative properties, derivatives of this compound have been investigated for their potential as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. Certain phenyl urea derivatives have shown selective inhibition of IDO1, suggesting that modifications in structure can enhance biological activity against specific targets .

Table 2: Inhibitory Activity Against IDO1

| Compound | IDO1 Inhibition (IC50 μM) |

|---|---|

| Compound i24 | Potent |

| Compound i12 | Second most potent |

Case Study: Anticancer Potential

In a study focusing on the synthesis and evaluation of phenyl urea derivatives, several compounds were found to exhibit significant antiproliferative effects on cancer cell lines. The structure–activity relationship (SAR) analyses indicated that specific functional groups significantly influence the biological activity of these compounds. For instance, the presence of certain substituents on the phenyl ring was crucial for enhancing inhibitory potency against cancer cell growth .

Future Directions in Research

The ongoing research into compounds like this compound continues to explore their potential as therapeutic agents in oncology and other fields. Further studies are needed to elucidate their full mechanisms of action, optimize their structures for enhanced efficacy, and evaluate their safety profiles in vivo.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via isocyanate-amine coupling. A typical approach involves reacting a substituted isocyanate (e.g., 2-(trifluoromethyl)phenyl isocyanate) with a secondary amine (e.g., 2-(furan-3-yl)-2-thiomorpholinoethylamine) in an inert solvent (e.g., dichloromethane or toluene) under reflux. Triethylamine is often added to neutralize HCl byproducts. For analogs, multi-step protocols using triphosgene to generate isocyanates in situ have achieved high yields (~92%) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity and stereochemistry; FT-IR for urea C=O and N-H bond validation.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight.

- Chromatography : Reverse-phase HPLC with UV detection to assess purity (>95%).

- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination .

Advanced Research Questions

Q. How can computational chemistry approaches, such as DFT calculations, be applied to predict the electronic properties and stability of this urea derivative?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can model:

- Frontier Molecular Orbitals (FMOs) : Predict reactivity via HOMO-LUMO gaps.

- Potential Energy Surface (PES) : Assess conformational stability of the thiomorpholinoethyl and trifluoromethylphenyl groups.

- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify nucleophilic/electrophilic sites .

Q. What strategies can resolve contradictions in biological activity data observed across different in vitro assays for this compound?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.

- Solubility Optimization : Address trifluoromethylphenyl-induced hydrophobicity using co-solvents (e.g., DMSO ≤0.1%).

- Dose-Response Validation : Replicate experiments across multiple plates to minimize edge effects.

- Mechanistic Profiling : Combine enzyme inhibition (e.g., kinase assays) with transcriptomics to clarify off-target effects .

Q. How does the presence of the thiomorpholinoethyl and trifluoromethylphenyl groups influence the compound’s pharmacokinetic properties, and what in vitro models are suitable for assessing these effects?

- Methodological Answer :

- Lipophilicity : Trifluoromethyl enhances membrane permeability (logP calculation via HPLC).

- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation.

- Permeability : Use Caco-2 monolayers to simulate intestinal absorption.

- Plasma Protein Binding : Equilibrium dialysis to quantify free fraction .

Q. What experimental design principles should be prioritized when investigating structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Systematic Substituent Variation : Modify furan, thiomorpholine, or trifluoromethyl groups while maintaining urea core.

- Control Groups : Include parent compound and known urea-based bioactives (e.g., sorafenib analogs).

- High-Throughput Screening (HTS) : Use 96-well plates for parallel synthesis and activity testing.

- Statistical Analysis : Apply multivariate regression to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.